molecular formula C10H13NO7S B12414911 3-O-Methyl-L-DOPA-4-sulfate-d3

3-O-Methyl-L-DOPA-4-sulfate-d3

Cat. No.: B12414911
M. Wt: 294.30 g/mol
InChI Key: OOMSDJKDKVRCSI-LNEZGBMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyl-L-DOPA-4-sulfate-d3 involves the methylation of L-DOPA followed by sulfonation. The deuterium labeling is introduced to track the metabolic pathways and reactions involving this compound. The typical reaction conditions include the use of methanol and sulfur trioxide for the sulfonation process .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to ensure the purity and stability of the compound. The process involves large-scale methylation and sulfonation reactions, followed by purification steps such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-O-Methyl-L-DOPA-4-sulfate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-O-Methyl-L-DOPA-4-sulfate-d3 is widely used in scientific research, including:

    Chemistry: Studying the methylation process and the role of catechol-O-methyltransferase (COMT) in the degradation of catecholamines.

    Biology: Investigating the metabolic pathways and interactions of L-DOPA and its derivatives.

    Medicine: Researching the pharmacodynamics and pharmacokinetics of L-DOPA and its metabolites in the treatment of neurological disorders such as Parkinson’s disease.

    Industry: Used in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 3-O-Methyl-L-DOPA-4-sulfate-d3 involves its interaction with catechol-O-methyltransferase (COMT). The compound acts as a substrate for COMT, leading to the methylation of L-DOPA. This process is crucial for the degradation of catecholamines, which are important neurotransmitters in the brain. The deuterium labeling allows researchers to track the metabolic pathways and reactions involving this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Methyl-L-DOPA-4-sulfate-d3 is unique due to its deuterium labeling, which allows for precise tracking and analysis of metabolic pathways. This feature makes it particularly valuable in biochemical and pharmacological research .

Properties

Molecular Formula

C10H13NO7S

Molecular Weight

294.30 g/mol

IUPAC Name

(2S)-2-amino-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H13NO7S/c1-17-9-5-6(4-7(11)10(12)13)2-3-8(9)18-19(14,15)16/h2-3,5,7H,4,11H2,1H3,(H,12,13)(H,14,15,16)/t7-/m0/s1/i1D3

InChI Key

OOMSDJKDKVRCSI-LNEZGBMJSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OS(=O)(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)OS(=O)(=O)O

Origin of Product

United States

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